molecular formula C20H24ClN3O4S B610982 SR9009 CAS No. 1379686-30-2

SR9009

Cat. No. B610982
CAS RN: 1379686-30-2
M. Wt: 437.94
InChI Key: MMJJNHOIVCGAAP-UHFFFAOYSA-N
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Description

SR9009, also known as Stenabolic, is a research drug developed by Professor Thomas Burris of the Scripps Research Institute. It acts as an agonist of Rev-ErbA, which means it increases the constitutive repression of genes regulated by Rev-ErbA . The half-maximum inhibitory concentration (IC 50) is 670 nM for Rev-ErbAα and 800 nM for Rev-ErbAβ . Some of its effects were found to be independent of REV-ERB with an unknown mechanism of action .


Molecular Structure Analysis

The molecular formula of this compound is C20H24ClN3O4S . It belongs to the class of organic compounds known as 2-nitrothiophenes . The structure of this compound was elucidated based on the detection of structure-specific product ions by LC–HRMS .


Chemical Reactions Analysis

In vitro metabolic studies have shown that this compound has several metabolites . The exact chemical reactions involving this compound are not fully understood and require further investigation.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 437.94 g/mol . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .

Scientific Research Applications

  • Cell Proliferation and Metabolism : SR9009 is not exclusively acting through REV-ERB receptors. It influences cell viability, alters cellular metabolism, and impacts gene transcription in hepatocytes and embryonic stem cells, even in the absence of REV-ERBα and -β (Dierickx et al., 2019).

  • Chemotherapeutic Effects : In human glioblastoma T98G cells, this compound demonstrated potential as a chemotherapeutic agent. It induced cell cycle changes, reduced cell viability, and influenced metabolic processes like reactive oxygen species and lipid droplet levels (Wagner et al., 2019).

  • Cardiovascular Health : this compound showed beneficial effects in the context of myocardial infarction. It improved survival rates, reduced inflammation, and modulated the cardiac remodeling process post-myocardial infarction (Stujanna et al., 2017).

  • Atherosclerosis : Synthetic REV-ERB agonist this compound reduced atherosclerotic plaque size in LDL receptor-deficient mice. It influenced macrophage polarization, suggesting its potential in treating atherosclerosis (Sitaula et al., 2015).

  • Sleep/Wake Regulation : this compound impacted sleep architecture in mice, indicating its potential for regulating sleep disturbances like shift work or jet lag (Amador et al., 2016).

  • Neurology and Cognitive Function : In Alzheimer's disease models, this compound reversed cognitive deficits and reduced amyloid-β burden. It also increased synaptic protein expression, suggesting a role in synaptic function and cognitive enhancement (Roby et al., 2019).

  • Cancer Treatment : this compound showed selective lethality to cancer and oncogene-induced senescent cells. It did not affect normal cells, indicating its potential as a cancer treatment (Sulli et al., 2018).

  • Metabolic Effects : In goldfish, this compound promoted a negative energy balance by reducing food intake and regulating lipid and glucose metabolism (Saiz et al., 2022).

  • Allergic Diseases : this compound inhibited IgE- and IL-33-mediated mast cell activation, suggesting its potential as an anti-allergic agent (Ishimaru et al., 2019).

Mechanism of Action

Target of Action

SR9009, often referred to as a selective androgen receptor modulator (SARM), primarily targets the REV-ERB proteins . These proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .

Mode of Action

This compound acts as a Rev-ErbA agonist . It modulates normal metabolism processes and energy utilization in the body . By binding to and activating the REV-ERB proteins, this compound influences metabolic processes through the Rev-ErbA protein . It has been demonstrated that this compound is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Biochemical Pathways

This compound affects multiple biochemical pathways. It plays a key role in the inflammation and oxidative stress, two pivotal mechanisms in the pathogenesis, progression, and recovery process of various disorders . This compound has been shown to reduce the cardiac NLRP3 inflammasome, decreasing immune cell recruitment, thereby allowing the vulnerable infarct to heal . It also enhances Nrf2 and downstream cytoprotective proteins levels .

Result of Action

This compound has been shown to have various molecular and cellular effects. It can decrease cell viability, rewire cellular metabolism, and alter gene transcription . In cultured rat adult hippocampal neural stem/progenitor cells, this compound has been shown to regulate the proliferation and neurite outgrowth in a concentration-dependent manner . Furthermore, this compound inhibited the growth of cultured rat adult hippocampal neural stem/progenitor cells through various pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which is a natural system that directs a variety of functions in a roughly 24-hour period, can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

SR9009 is a REV-ERBα/β agonist with IC50s of 670 nM and 800 nM for REV-ERBα and REV-ERBβ, respectively . It binds to the REV-ERB proteins, enhancing their activity in our body . The REV-ERB proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms .

Cellular Effects

This compound has shown to have various effects on cells. In cultured rat adult hippocampal neural stem/progenitor cells (AHPs), this compound regulated the proliferation and neurite outgrowth in a concentration-dependent manner . It also demonstrated anti-small-cell lung cancer effects through inhibition of autophagy and protected against cerebral ischemic injury through mechanisms involving the Nrf2 pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the REV-ERB proteins and enhancing their activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ, including Ccna2 and Sez6 . This compound also regulates the LXRα/FOXM1 pathway independently of REV-ERBs .

Temporal Effects in Laboratory Settings

This compound has a short half-life of about 2 hours, implying its effects are temporary . This means the dosage needs to be spread throughout the day for continuous benefits . This compound can decrease cell viability, rewire cellular metabolism, and alter gene transcription in a time-dependent manner .

Dosage Effects in Animal Models

In animal studies, this compound has shown to increase metabolic rate by up to 50% . It also demonstrated that a low concentration (0.1 µM) of this compound enhanced neurite outgrowth, whereas a high concentration (2.5 µM) of this compound suppressed neurite outgrowth .

Metabolic Pathways

This compound stimulates the PPAR delta pathway, which plays a crucial role in regulating the metabolism of fatty acids . It also affects the circadian expression of several core clock genes in the hypothalamus of murine subjects .

Transport and Distribution

The unique molecular structure of this compound allows it to bind with the REV-ERB protein, influencing circadian rhythms and metabolic activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ .

Subcellular Localization

The expression of Rev-erbβ was upregulated during neurogenesis in cultured rat AHPs, indicating that REV-ERBβ and thus this compound may have a role in the subcellular localization within these cells

properties

IUPAC Name

ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJJNHOIVCGAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045515
Record name SR9009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379686-30-2
Record name Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR-9009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-9009
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SR9009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-9009
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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